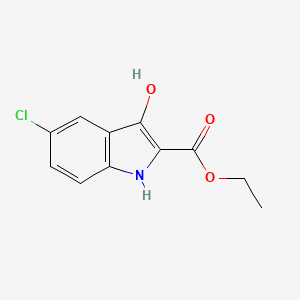

Ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate

Description

Ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate (CAS: 153501-18-9) is a substituted indole derivative featuring a chlorine atom at position 5, a hydroxyl group at position 3, and an ethyl ester at position 2 of the indole core. This compound serves as a key intermediate in medicinal chemistry for synthesizing indole-2-carboxamides and other bioactive molecules . Its synthesis typically involves Friedel-Crafts acylation followed by reduction or hydrolysis steps, as outlined in procedures from multiple studies .

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3 |

InChI Key |

MORSEFPUOZKFOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Friedel–Crafts Acylation at the 3-Position

- The 3-position of the indole ring is functionalized by Friedel–Crafts acylation using various acyl chlorides.

- The reaction is catalyzed by anhydrous aluminum chloride (AlCl3) in anhydrous 1,2-dichloroethane under reflux conditions (2–3 hours) in an inert argon atmosphere.

- This step yields ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates as intermediates.

Reduction of the 3-Acyl Group to 3-Alkyl or 3-Hydroxy

- The ketone group introduced at the 3-position is reduced using triethylsilane in trifluoroacetic acid (TFA) at 0 °C to room temperature over 4–12 hours.

- This reduction converts the acyl group to an alkyl or hydroxy substituent, depending on the reaction conditions and reagents.

- The product is ethyl 3-alkyl-5-chloro-1H-indole-2-carboxylate or the corresponding 3-hydroxy derivative.

Hydrolysis to Indole-2-Carboxylic Acid Derivatives

- The ester group at the 2-position can be hydrolyzed under basic conditions using 3 N sodium hydroxide in ethanol under reflux for 2 hours.

- After hydrolysis, acidification to pH 2 precipitates the indole-2-carboxylic acid derivatives.

- This step is crucial for preparing intermediates for further functionalization or coupling reactions.

Alternative Synthesis via Hemetsberger–Knittel Indole Synthesis

- An alternative route to the indole-2-carboxylate core involves the Hemetsberger–Knittel synthesis.

- This method starts with Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis of the azide intermediate and electrophilic cyclization.

- This approach allows for regioselective synthesis of 5-substituted indole-2-carboxylates, including the 5-chloro derivative.

- Reaction conditions such as temperature, stoichiometry, and concentration are optimized to maximize yield and regioselectivity.

Final Functionalization and Purification

- The final compound, ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate, can be isolated after purification steps such as extraction, washing, drying over anhydrous sodium sulfate, and chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients).

- Purification ensures removal of side products and unreacted starting materials, yielding a high-purity compound suitable for further applications.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Starting Material | Commercial ethyl 5-chloro-1H-indole-2-carboxylate | Ethyl 5-chloro-1H-indole-2-carboxylate | Base indole scaffold |

| 2 | Friedel–Crafts Acylation | Acyl chloride, AlCl3, 1,2-dichloroethane, reflux | Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate | Introduces 3-acyl group |

| 3 | Reduction | Triethylsilane, TFA, 0 °C to RT | Ethyl 3-alkyl/3-hydroxy-5-chloro-indole-2-carboxylate | Converts ketone to hydroxy or alkyl |

| 4 | Hydrolysis | 3 N NaOH, ethanol, reflux | 3-Alkyl/3-hydroxy-5-chloro-indole-2-carboxylic acid | Converts ester to acid |

| 5 | Alternative Indole Synthesis | Knoevenagel condensation, thermolysis, cyclization | 5-Chloro-indole-2-carboxylate derivatives | Hemetsberger–Knittel method |

| 6 | Purification | Extraction, washing, drying, flash chromatography | Pure this compound | Final product |

Research Findings and Optimization Notes

- The Friedel–Crafts acylation is sensitive to reaction time and temperature; prolonged reflux can lead to side reactions.

- Reduction with triethylsilane in TFA is mild and selective, favoring conversion of ketones to alcohols or alkyl groups without affecting other functional groups.

- Hydrolysis conditions must be carefully controlled to avoid decomposition of the indole ring.

- The Hemetsberger–Knittel synthesis offers regioselective access to 5-substituted indoles, which is advantageous for synthesizing derivatives with specific substitution patterns.

- Chromatographic purification is essential to separate regioisomers and by-products, ensuring the desired compound’s purity for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate can be synthesized through various methods, including Friedel-Crafts acylation and subsequent hydrolysis reactions. The compound features an indole ring structure, which is known for its versatility in forming derivatives with diverse biological activities. The synthesis typically involves the acylation of ethyl 5-chloroindole-2-carboxylate followed by reduction and hydrolysis to yield the desired product .

Anticancer Properties

Research indicates that compounds related to this compound exhibit anticancer properties. For instance, derivatives of indole-2-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain analogs can induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research has demonstrated that indole derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This compound's structural features may contribute to its effectiveness against microbial pathogens .

Modulation of G Protein-Coupled Receptors (GPCRs)

This compound and its derivatives have been explored as potential allosteric modulators of GPCRs, which are critical targets in drug development for numerous diseases, including central nervous system disorders. These compounds may enhance or inhibit receptor activity, providing a novel approach to therapeutic intervention .

Anticancer Activity Assessment

A study focusing on the anticancer effects of indole derivatives highlighted the potential of this compound in inhibiting tumor growth in vitro and in vivo models. The results showed a significant reduction in tumor size and cell viability when treated with the compound compared to control groups .

Antimicrobial Efficacy

In another case study, a series of indole derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. This compound demonstrated comparable efficacy to standard antibiotics, indicating its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 3

The hydroxyl group at position 3 distinguishes the target compound from analogs with alternative substituents:

Ethyl 5-Chloro-3-(Trifluoromethyl)-1H-Indole-2-Carboxylate (CAS: 902772-08-1)

- Structure : Replaces the hydroxyl group with a trifluoromethyl (-CF₃) moiety.

- Properties: Molecular Formula: C₁₂H₉ClF₃NO₂ Molar Mass: 291.65 g/mol Melting Point: 165–166°C .

Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate (CAS: 167631-21-2)

- Structure : Features iodine at position 3 and fluorine at position 3.

- Properties: Molecular Formula: C₁₁H₉FINO₂ Molar Mass: 333.10 g/mol .

- Impact : The bulky iodine atom increases steric hindrance, which may alter binding interactions in biological systems. Fluorine’s electronegativity enhances electronic effects at position 5 .

Substituent Effects at Position 5

Variations at position 5 influence electronic and steric properties:

Ethyl 5-Nitro-1H-Indole-2-Carboxylate (CAS: 16732-57-3)

Ester Position and Alkyl Chain Modifications

Ethyl 5-Hydroxy-2-Methyl-1-Propyl-1H-Indole-3-Carboxylate (CAS: 17826-14-1)

Functional Group Transformations

5-Chloro-3-[2-(1,3-Dioxoisoindol-2-yl)Ethyl]-1H-Indole-2-Carboxylic Acid (CAS: 289721-92-2)

- Structure : Replaces the ethyl ester with a carboxylic acid and adds a phthalimide side chain.

Stability and Reactivity

- Hydroxyl Group : The target compound’s hydroxyl group increases susceptibility to oxidation, necessitating protective strategies during synthesis. In contrast, -CF₃ and iodo substituents enhance stability .

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound offers better lipophilicity for cellular uptake, whereas carboxylic acid derivatives (e.g., CAS: 289721-92-2) are more polar, favoring aqueous environments .

Biological Activity

Ethyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound can be synthesized through various methods involving the indole framework. The synthesis typically involves the chlorination of indole derivatives followed by esterification processes. The presence of the chlorine atom and ethyl group enhances the compound's lipophilicity and biological activity, allowing it to penetrate cellular membranes more effectively.

2.1 Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against different cancer types, including pancreatic (Panc-1), breast (MCF-7), and lung (A549) cancers .

The mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, these compounds have been shown to inhibit mutant EGFR/BRAF pathways, which are critical in many cancers. For example, one derivative exhibited an IC50 value of 33 nM for EGFR inhibition, demonstrating a comparable efficacy to established drugs like erlotinib .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural modifications:

| Compound | Substituent | GI50 (nM) | Notes |

|---|---|---|---|

| 3e | m-Piperidin-1-yl | 29 | Most potent derivative |

| 4a | - | 42 | Less potent than 3e |

| 5g | - | 47 | Effective against EGFR T790M |

These results indicate that specific substitutions can enhance or diminish the antiproliferative effects of the compound .

4. Inhibition of Enzymatic Activity

This compound and its derivatives have also been evaluated for their ability to inhibit enzymes such as 5-lipoxygenase (5-LO) , which plays a role in inflammatory responses. Some derivatives demonstrated IC50 values as low as 0.7 μM , indicating significant potential for treating inflammatory diseases .

5. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study A : A study involving a series of indole derivatives showed that those with hydroxyl substitutions exhibited enhanced antiproliferative effects against breast cancer cells compared to their non-hydroxylated counterparts.

- Case Study B : Another investigation revealed that compounds targeting the EGFR pathway led to increased apoptosis in lung cancer cells, suggesting a promising avenue for further research in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.